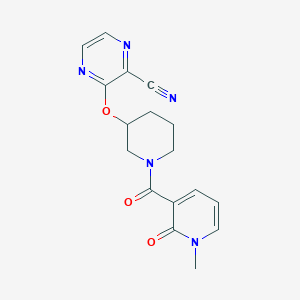

3-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several structural components including a 1,2-dihydropyridine ring, a piperidine ring, and a pyrazine ring. The 1,2-dihydropyridine ring is a six-membered ring with one nitrogen atom and a carbonyl group . The piperidine ring is a six-membered ring with one nitrogen atom . The pyrazine ring is a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple rings. The electron-donating and electron-withdrawing groups in the structure could influence its reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-donating and electron-withdrawing groups in its structure. For example, the carbonyl group is often involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability .Applications De Recherche Scientifique

Pim-1 Protooncogene Inhibitors

Compounds with a pyridine 2-oxo group in combination with a carbonitrile moiety, similar to the structure of the compound , have been used as Pim-1 protooncogene inhibitors . The Pim-1 protooncogene codes for a serine/threonine kinase, which plays a decisive role in oncogenesis .

Growth Inhibitors for Tumor Cell Lines

These types of compounds have also been used as growth inhibitors for the NT-29 human colon adenocarcinoma tumor cell line . This suggests potential applications in cancer research and treatment.

Therapeutic Applications

Compounds containing similar structures have shown a wide range of therapeutic activities. These include but are not limited to:

- Antitumor

- Antitubercular

- Antihistaminic

- Antidepressant

- Antidiabetic

- Anticonvulsant

- Antiallergic

- Antirheumatic

- Alpha-blockers

- Antiprotozoal

- Antimalarial

- Antiamoebic activity

Dye Production

Compounds with similar structures react with diazonium salts to form diazonium compounds, which are used in the production of dyes .

Photographic Chemicals

The same reaction with diazonium salts also produces compounds used in photographic chemicals .

Fungicides

Diazonium compounds produced from similar structures are used in the production of fungicides .

Mécanisme D'action

Target of Action

Similar compounds with a 2-oxo-1,2-dihydropyridine structure have been reported to exhibit various biological activities, acting as therapeutics for prion diseases, adenosine a2b receptor agonists, and antibacterial agents .

Mode of Action

It’s known that the presence of a pyridine 2-oxo group in combination with a carbonitrile moiety can enable similar compounds to be used as pim-1 protooncogene inhibitors . This suggests that the compound might interact with its targets by inhibiting certain enzymes, leading to changes in cellular processes.

Biochemical Pathways

Given its potential role as a pim-1 protooncogene inhibitor , it might affect pathways related to cell growth and proliferation.

Result of Action

Similar compounds have been reported to exhibit antiproliferative activity, inhibiting the growth of various cancer cell lines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Propriétés

IUPAC Name |

3-[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-21-8-3-5-13(16(21)23)17(24)22-9-2-4-12(11-22)25-15-14(10-18)19-6-7-20-15/h3,5-8,12H,2,4,9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXXVNLSLFHOMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2370180.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2370182.png)

![3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2370187.png)

![Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2370191.png)

![2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2370193.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2370197.png)